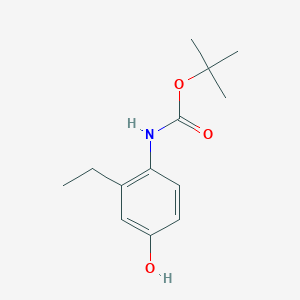
1-(2-Carbamoyl-4-nitrophenyl)piperidine-3-carboxylicacid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Carbamoyl-4-nitrophenyl)piperidine-3-carboxylic acid is a chemical compound with the molecular formula C13H15N3O5. It has gained significant attention in scientific research due to its potential therapeutic and industrial applications . The compound is characterized by the presence of a piperidine ring substituted with carbamoyl and nitrophenyl groups, which contribute to its unique chemical properties.
Méthodes De Préparation
The synthesis of 1-(2-Carbamoyl-4-nitrophenyl)piperidine-3-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the nitration of a piperidine derivative followed by carbamoylation. The reaction conditions often require the use of strong acids or bases, controlled temperatures, and specific catalysts to ensure high yield and purity . Industrial production methods may involve large-scale batch processes with optimized reaction parameters to achieve consistent quality and efficiency.
Analyse Des Réactions Chimiques
1-(2-Carbamoyl-4-nitrophenyl)piperidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form different oxidation states.
Reduction: The nitro group can be reduced to an amine group under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbamoyl and nitrophenyl positions.
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and nucleophiles like amines or alcohols. The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
1-(2-Carbamoyl-4-nitrophenyl)piperidine-3-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-(2-Carbamoyl-4-nitrophenyl)piperidine-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation .
Comparaison Avec Des Composés Similaires
1-(2-Carbamoyl-4-nitrophenyl)piperidine-3-carboxylic acid can be compared with other similar compounds, such as:
1-(3-Carbamoyl-4-nitrophenyl)piperidine-4-carboxylic acid: This compound has a similar structure but differs in the position of the carbamoyl and nitrophenyl groups.
1-(4-Nitrophenyl)piperidine-3-carboxylic acid: This compound lacks the carbamoyl group, which affects its chemical properties and reactivity.
Propriétés
Formule moléculaire |
C13H15N3O5 |
|---|---|
Poids moléculaire |
293.27 g/mol |
Nom IUPAC |
1-(2-carbamoyl-4-nitrophenyl)piperidine-3-carboxylic acid |
InChI |
InChI=1S/C13H15N3O5/c14-12(17)10-6-9(16(20)21)3-4-11(10)15-5-1-2-8(7-15)13(18)19/h3-4,6,8H,1-2,5,7H2,(H2,14,17)(H,18,19) |
Clé InChI |
HXVMYUIHZUIKBK-UHFFFAOYSA-N |
SMILES canonique |
C1CC(CN(C1)C2=C(C=C(C=C2)[N+](=O)[O-])C(=O)N)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,3-diethyl2-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)ethyl]propanedioate](/img/structure/B13551849.png)


![N-(3-chloro-4-cyanophenyl)-2-[4-(2-phenylethenesulfonyl)piperazin-1-yl]acetamide](/img/structure/B13551865.png)

![Tert-butyl 8-(hydroxymethyl)-1,4-dioxa-7-azaspiro[4.4]nonane-7-carboxylate](/img/structure/B13551872.png)
![Tert-butyl 1,1-dichloro-2-oxo-6-oxa-9-azaspiro[3.6]decane-9-carboxylate](/img/structure/B13551880.png)





![1-[5-hydroxy-1-(2-methylphenyl)-1H-pyrazol-3-yl]ethan-1-one](/img/structure/B13551923.png)
![5-bromo-1H,4H-indeno[1,2-c]pyrazole-3-carboxylicacid](/img/structure/B13551939.png)
